![molecular formula C19H15FN4O5S B2748035 6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 1357636-70-4](/img/structure/B2748035.png)
6-fluoro-N-(4-(furan-2-carboxamido)phenyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Synthesis Analysis
The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is a common step in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring system. The 1,2,4-benzothiadiazine-1,1-dioxide ring is a key structural feature .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. For instance, the boronic ester group is often involved in Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors for Metal Ions and Bio-imaging
A study highlights the development of a phenoxazine-based fluorescence chemosensor, incorporating a furan-2-carboxamide group and a phenyl sulfonyl chelating site for the discriminative detection of Cd2+ and CN− ions. This chemosensor demonstrated turn-on fluorescence emission for Cd2+, enabling its application in live cells and zebrafish larvae bio-imaging, showcasing its utility in environmental monitoring and biological research (Ravichandiran et al., 2020).
Antimicrobial Applications
Research into fluoroquinolone-based 4-thiazolidinones synthesized from derivatives similar in structure to the compound has revealed significant antibacterial and antifungal activities. This indicates potential for the development of new antimicrobial agents leveraging the unique structural features of these compounds (Patel & Patel, 2010).
Synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine Derivatives
A method involving the aza-Piancatelli rearrangement and Michael reaction catalyzed by In(OTf)3 has been developed for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives. This process highlights the compound's utility in creating structurally diverse molecules with potential applications in pharmaceuticals and materials science (Reddy et al., 2012).
Anticancer Agent Development
Synthesis studies focusing on derivatives bearing a structural resemblance to the compound have shown promising anticancer activities. These studies provide a foundation for the development of novel anticancer agents, highlighting the therapeutic potential of these chemical structures (Bhat et al., 2009).
Cognitive Enhancers through AMPA Receptor Potentiation
A series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides synthesized for evaluation as positive allosteric modulators of AMPA receptors have been identified as potent cognitive enhancers. The introduction of mono- or polyfluoro-substituted alkyl chains at specific positions of the thiadiazine ring has been shown to enhance pharmacokinetic behavior, indicating potential applications in neurology and psychiatry (Francotte et al., 2010).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, a halo group at the 7 and 8 positions of the ring can give active compounds .
Biochemical Pathways
Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold , it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Given the wide range of biological activities associated with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold , it can be inferred that this compound could potentially have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
6-fluoro-N-[4-(furan-2-carbonylamino)phenyl]-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O5S/c20-11-3-8-16-14(10-11)23-17(24-30(16,27)28)19(26)22-13-6-4-12(5-7-13)21-18(25)15-2-1-9-29-15/h1-10,17,23-24H,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXDVBOFEOKPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3NC4=C(C=CC(=C4)F)S(=O)(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

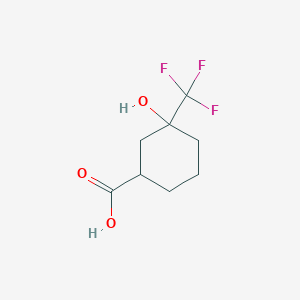
![1-(2-chloro-6-fluorobenzyl)-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2747955.png)
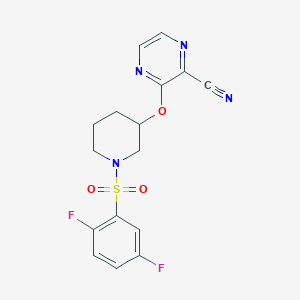
![N-(1-cyanocyclohexyl)-2-[4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)piperidin-1-yl]propanamide](/img/structure/B2747958.png)

![6-Methoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2747964.png)

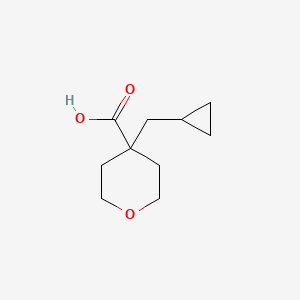
![7-(2-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747967.png)
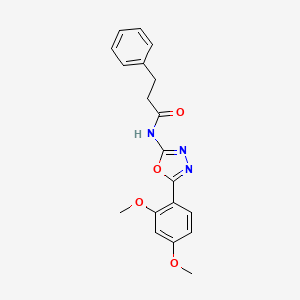
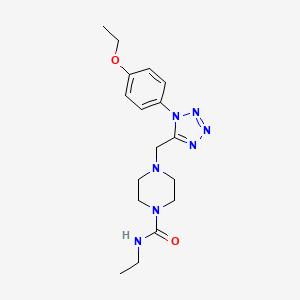
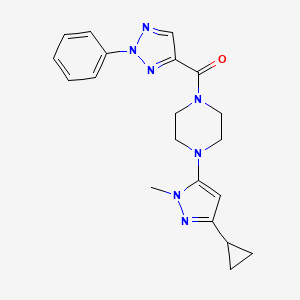
![N-(3-bromophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2747973.png)
![N-(1-Cyanocyclohexyl)-2-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2747974.png)